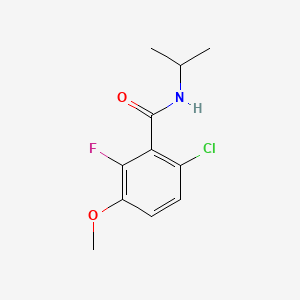

6-Chloro-2-fluoro-N-isopropyl-3-methoxybenzamide

Description

6-Chloro-2-fluoro-N-isopropyl-3-methoxybenzamide is a substituted benzamide derivative characterized by a benzamide core with chloro (Cl), fluoro (F), methoxy (OMe), and isopropyl (iPr) substituents at positions 6, 2, 3, and the nitrogen atom, respectively. The chloro and fluoro groups enhance metabolic stability and lipophilicity, while the isopropyl moiety introduces steric bulk, which may modulate binding affinity to biological targets.

Properties

Molecular Formula |

C11H13ClFNO2 |

|---|---|

Molecular Weight |

245.68 g/mol |

IUPAC Name |

6-chloro-2-fluoro-3-methoxy-N-propan-2-ylbenzamide |

InChI |

InChI=1S/C11H13ClFNO2/c1-6(2)14-11(15)9-7(12)4-5-8(16-3)10(9)13/h4-6H,1-3H3,(H,14,15) |

InChI Key |

HNOVPFKGAMPPKD-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)NC(=O)C1=C(C=CC(=C1F)OC)Cl |

Origin of Product |

United States |

Preparation Methods

The synthesis of 6-Chloro-2-fluoro-N-isopropyl-3-methoxybenzamide involves several steps. One common synthetic route includes the following steps:

Starting Material: The synthesis begins with a suitable benzene derivative.

Halogenation: Introduction of chloro and fluoro groups through halogenation reactions.

Amidation: Formation of the benzamide core by reacting the halogenated benzene derivative with isopropylamine.

Methoxylation: Introduction of the methoxy group through a methoxylation reaction.

Industrial production methods typically involve optimizing these steps to achieve high yields and purity. Reaction conditions such as temperature, pressure, and the use of catalysts are carefully controlled to ensure efficient production .

Chemical Reactions Analysis

6-Chloro-2-fluoro-N-isopropyl-3-methoxybenzamide undergoes various chemical reactions, including:

Substitution Reactions: The chloro and fluoro groups can be substituted with other functional groups using nucleophilic substitution reactions.

Oxidation and Reduction: The compound can undergo oxidation and reduction reactions to form different derivatives.

Coupling Reactions: It can participate in coupling reactions such as Suzuki-Miyaura coupling, which involves the formation of carbon-carbon bonds.

Common reagents used in these reactions include palladium catalysts, boronic acids, and various oxidizing and reducing agents. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

6-Chloro-2-fluoro-N-isopropyl-3-methoxybenzamide has a wide range of scientific research applications:

Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

Biology: The compound is studied for its potential biological activities and interactions with biomolecules.

Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a lead compound in drug discovery.

Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 6-Chloro-2-fluoro-N-isopropyl-3-methoxybenzamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .

Comparison with Similar Compounds

Structural and Functional Comparison with Analogues

Core Structure and Substituent Analysis

The table below compares the target compound with structurally related analogues from published literature and patents:

Table 1: Structural and Functional Comparison

Key Observations:

- Core Structure :

- The benzamide core in the target compound and 1a allows for hydrogen bonding via the amide group, whereas benzothiazole derivatives (EP 3 348 550A1) rely on a sulfur-containing heterocycle for π-π stacking or hydrophobic interactions.

- Substituent Positioning: The target compound’s Cl and F are at positions 6 and 2, respectively, contrasting with 1a, where Cl is at position 2 and F at positions 5 and 4. Such positional isomerism may significantly alter target selectivity.

- Functional Groups: 1a includes a cyano and hydroxybutenamido group, which are critical for DHODH inhibition . The absence of these in the target compound suggests divergent biological applications. The methoxy group in the target compound (C3) may improve solubility compared to the isopropoxy group in 1a, though this requires experimental validation.

Pharmacokinetic and Physicochemical Properties

While direct data for the target compound are unavailable, inferences can be drawn from structural analogues:

- Lipophilicity: The chloro and fluoro substituents in the target compound likely increase logP compared to non-halogenated benzamides. However, the isopropyl group may reduce solubility in aqueous media.

- Metabolic Stability: Halogenation typically slows oxidative metabolism, suggesting the target compound may have a longer half-life than non-halogenated benzothiazole derivatives .

- Solubility : The methoxy group at C3 could enhance water solubility relative to 1a , which has a larger isopropoxy substituent.

Biological Activity

6-Chloro-2-fluoro-N-isopropyl-3-methoxybenzamide is a compound of interest in medicinal chemistry due to its potential therapeutic applications. This article provides a comprehensive overview of its biological activity, including structure-activity relationships (SAR), pharmacological effects, and relevant case studies.

Chemical Structure

The compound belongs to the class of benzamides, characterized by the following structure:

Research indicates that this compound exhibits significant biological activity through modulation of specific receptor pathways. Its activity may be attributed to its structural features, particularly the presence of halogen and methoxy substituents, which influence receptor binding affinity and selectivity.

Pharmacological Properties

- Antiparasitic Activity : The compound has shown promising results in inhibiting the growth of Plasmodium falciparum, with an effective concentration (EC50) in the low micromolar range. For instance, structural modifications similar to those in related compounds have demonstrated enhanced potency against malaria parasites .

- Cytotoxicity : In vitro studies suggest that while it possesses antiparasitic properties, it also maintains a favorable safety profile, exhibiting low cytotoxicity in human liver cell lines (HepG2) at therapeutic concentrations .

- Receptor Binding Affinity : The compound's binding affinity for dopamine D2 receptors has been evaluated, showing potential for applications in neuropharmacology. For example, related benzamide derivatives have been noted for their ability to modulate serotonin receptors, indicating a multifaceted pharmacological profile .

Structure-Activity Relationships (SAR)

The biological activity of this compound can be influenced by various structural modifications. The following table summarizes key findings from SAR studies:

| Compound Variant | Substituent | EC50 (μM) | Comments |

|---|---|---|---|

| Original | None | 0.395 | Baseline activity |

| Variant A | 6-Fluoro | 0.004 | Significant increase in activity |

| Variant B | Methoxy | 0.030 | Maintains activity with improved solubility |

| Variant C | Additional Halogen | 0.010 | Enhanced metabolic stability |

Case Studies

- Antiparasitic Efficacy : A study demonstrated that introducing a fluorine atom at the 6-position significantly enhanced antiparasitic activity compared to non-fluorinated analogs . This highlights the importance of halogen substituents in optimizing therapeutic efficacy.

- Neuropharmacological Applications : Another investigation into related compounds revealed that modifications leading to increased affinity for serotonin receptors could provide insights into developing treatments for anxiety and depression . This suggests that this compound may have broader implications beyond antiparasitic applications.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.